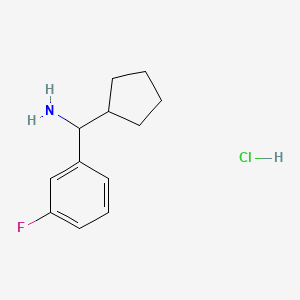

Cyclopentyl(3-fluorophenyl)methanamine hydrochloride

Description

Cyclopentyl(3-fluorophenyl)methanamine hydrochloride is a synthetic organic compound featuring a cyclopentyl group attached to a methanamine backbone, which is further substituted with a 3-fluorophenyl aromatic ring. The hydrochloride salt enhances its stability and solubility for research applications.

Properties

IUPAC Name |

cyclopentyl-(3-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQAMMAEQSSHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction Followed by Reductive Amination

One of the most established methods for preparing benzylic amines such as Cyclopentyl(3-fluorophenyl)methanamine hydrochloride involves the following steps:

Step 1: Formation of Cyclopentyl(3-fluorophenyl)methanol Intermediate

A Grignard reagent is prepared from 3-fluorophenyl bromide or iodide by reaction with magnesium in anhydrous ether to form 3-fluorophenylmagnesium bromide. This reagent is then reacted with cyclopentanone to yield cyclopentyl(3-fluorophenyl)methanol after aqueous workup.

Step 2: Conversion of Alcohol to Amine

The intermediate alcohol is subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation over Raney nickel or palladium catalysts. This step introduces the amine group at the benzylic position.

Step 3: Formation of Hydrochloride Salt

The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to afford the hydrochloride salt, improving compound stability and crystallinity.

This method benefits from the availability of starting materials and the well-established nature of Grignard and reductive amination chemistry.

Friedel-Crafts Acylation Route (Indirect Method)

Although more common for ketone intermediates, Friedel-Crafts acylation can be adapted for related compounds:

Cyclopentyl benzene is acylated with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions to yield cyclopentyl 3-fluorophenyl ketone.

This ketone can then be converted to the methanamine through reductive amination using ammonia and a reducing agent.

While this route is industrially scalable and efficient for ketone intermediates, it requires additional steps to reach the amine hydrochloride.

Catalytic Hydrogenation of Imine Intermediates

An alternative involves:

Condensation of cyclopentyl(3-fluorophenyl)methanol or the corresponding aldehyde with ammonia or a primary amine to form an imine intermediate.

Catalytic hydrogenation of the imine using palladium or platinum catalysts under mild pressure and temperature converts the imine to the amine.

Subsequent acidification yields the hydrochloride salt.

This method is advantageous for its mild conditions and potential for stereoselective synthesis when chiral catalysts are employed.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Grignard formation | 3-fluorophenyl bromide + Mg, anhydrous ether, 0-25°C | Requires dry, oxygen-free conditions |

| Addition to cyclopentanone | 0-25°C, inert atmosphere | Controls selectivity for alcohol formation |

| Reductive amination | NH3 or amine source, NaBH3CN or catalytic H2/Pd, room temp to 50°C | Mild reducing agents preferred to avoid over-reduction |

| Hydrochloride salt formation | HCl in ethanol or ether, 0-25°C | Crystallization improves purity |

Research Findings and Comparative Analysis

The presence of the fluorine atom at the 3-position of the phenyl ring influences the electronic properties, enhancing the compound's lipophilicity and potentially its biological activity.

Research on related compounds such as cyclopentyl(3,4-difluorophenyl)methanol shows that Grignard and cross-coupling reactions are effective for constructing the carbon skeleton, which can be adapted for the amine derivative synthesis.

Fluorinated benzylic amines prepared via reductive amination have demonstrated improved pharmacokinetic profiles in drug discovery applications due to increased metabolic stability.

Industrial methods favor Friedel-Crafts acylation for ketone intermediates, followed by reductive amination to access the amine hydrochloride salts, balancing yield and scalability.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Grignard + Reductive Amination | Formation of Grignard reagent, addition to cyclopentanone, reductive amination, salt formation | High selectivity, well-established | Requires strict anhydrous conditions, multi-step |

| Friedel-Crafts Acylation + Reductive Amination | Acylation of cyclopentyl benzene, ketone intermediate, reductive amination | Scalable, industrially viable | Additional steps, potential side reactions |

| Imine Catalytic Hydrogenation | Formation of imine, catalytic hydrogenation, salt formation | Mild conditions, potential stereoselectivity | Requires catalyst optimization |

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-fluorophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

Cyclopentyl(3-fluorophenyl)methanamine hydrochloride has diverse applications in scientific research:

- Medicinal Chemistry : Investigated for its potential therapeutic applications, including its role as a ligand in receptor studies and drug development.

- Biological Studies : Explored for its effects on biological systems, particularly its binding affinity to various receptors. Preliminary studies suggest interactions that may influence signaling pathways related to appetite regulation and cancer progression .

- Chemical Synthesis : Serves as a building block for synthesizing more complex molecules in organic chemistry .

Case Studies and Research Findings

-

Antagonist Activity :

- A study indicated that compounds with similar structures displayed significant antagonist activity against receptors involved in appetite regulation, suggesting potential applications for weight management therapies.

-

Cytotoxicity Assessment :

- Research evaluating the cytotoxic effects of related compounds found that modifications leading to increased hydrophobicity improved cell viability in certain cancer cell lines, indicating potential anticancer properties.

- Inhibition Studies :

Mechanism of Action

The mechanism of action of Cyclopentyl(3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets compared to fluorine, which prioritizes electron-withdrawing effects .

Cycloalkyl vs. Aryl-Alkyl Hybrid Structures

Key Insights :

- Ring Size: Cyclopentyl (5-membered) vs. cyclopropyl (3-membered) rings influence conformational stability.

- Functional Groups : The sulfonyl group in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine HCl increases polarity, contrasting with the lipophilic cyclopentyl group in the target compound .

Stereochemical and Isomeric Variants

| Compound | Stereochemistry | CAS Number | Molecular Weight |

|---|---|---|---|

| (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | S-configuration | 844470-82-2 | 201.67 |

| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | R-configuration | 1565825-89-9 | 201.67 |

Key Insights :

- Enantiomers like (S)- and (R)-isomers exhibit distinct receptor interactions. For example, (S)-isomers of arylcyclohexylamines often show higher NMDA receptor affinity .

- The target compound’s stereochemical data is unspecified in the evidence, highlighting a gap for further characterization .

Physicochemical and Stability Comparisons

Biological Activity

Cyclopentyl(3-fluorophenyl)methanamine hydrochloride, also known as 1-[1-(3-fluorophenyl)cyclopentyl]methanamine hydrochloride, has garnered attention in pharmacological research due to its potential biological activities and mechanisms of action. This article provides an overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a 3-fluorophenyl moiety, which is significant for its binding affinity to various biological targets. The fluorine atom enhances the compound's lipophilicity and electron-withdrawing properties, potentially increasing its interaction with receptors and enzymes.

The mechanism of action of this compound involves its binding to specific receptors, particularly in the central nervous system. Preliminary studies suggest that the compound may interact with neurotransmitter receptors, although further research is necessary to fully elucidate these interactions. The presence of the fluorophenyl group is believed to enhance binding affinity, contributing to the compound's overall biological activity.

Receptor Binding Affinity

Research indicates that this compound exhibits varying degrees of affinity for different receptors. Comparative studies have shown that structural variations can significantly influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl + 3-Fluorophenyl | Potential receptor interactions |

| 3-Fluorophenylmethanamine hydrochloride | Simple phenyl ring | Antidepressant potential |

| Cyclopentyl(4-fluorophenyl)methanamine hydrochloride | Different fluorine position | Neuroprotective effects |

| 1-[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride | Chlorine substitution | Varying receptor interactions |

This table illustrates how modifications in substituents can lead to distinct pharmacological profiles and biological activities.

Case Studies

- Neuropharmacological Studies : In a study evaluating the effects on GABA receptors, compounds structurally similar to this compound demonstrated significant binding affinities, suggesting potential applications in treating anxiety and mood disorders .

- Antidepressant Activity : The compound's structural analogs have been investigated for their antidepressant properties. One study highlighted that compounds with similar frameworks exhibited enhanced serotonin uptake inhibition, indicating a possible mechanism for mood enhancement .

- In Vitro Studies : Various in vitro assays have been conducted to assess the antimicrobial properties of related compounds. While this compound has not been directly tested for antimicrobial activity, related derivatives showed moderate effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications:

- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, facilitating further biological evaluations.

- Binding Studies : Advanced techniques such as molecular docking have been employed to predict binding interactions with target proteins, providing insights into the structure-activity relationship (SAR) of the compound .

Q & A

Q. How can researchers optimize the synthesis of Cyclopentyl(3-fluorophenyl)methanamine hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization typically involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, reductive amination of cyclopentanone derivatives with 3-fluorophenylmethanamine precursors (e.g., using sodium borohydride or cyanoborohydride) can enhance yield . Purity is improved via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluting with dichloromethane/methanol gradients). Monitoring intermediates via TLC or LC-MS ensures reaction progression .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the cyclopentyl and 3-fluorophenyl moieties. The amine hydrochloride’s proton resonance typically appears as a broad singlet near δ 8.0–9.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 239.13 (free base) and 275.59 (hydrochloride) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water (0.1% TFA) gradients .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Quench spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How should researchers address the lack of comprehensive toxicity data for this compound in preclinical studies?

Methodological Answer:

- In silico Prediction : Use tools like OECD QSAR Toolbox or ProTox-II to estimate acute toxicity (LD) and hepatotoxicity .

- In vitro Assays : Conduct MTT assays on HepG2 cells for cytotoxicity (IC) and Ames tests for mutagenicity .

- Ecological Risk : Apply read-across models using structurally similar amines (e.g., 3-fluorophenyl derivatives) to infer bioaccumulation potential .

Q. What strategies can resolve discrepancies in reported reaction conditions for synthesizing this compound derivatives?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions. For example, microwave-assisted synthesis at 80°C reduces side-product formation compared to traditional reflux .

- Kinetic Analysis : Use in situ IR spectroscopy to monitor intermediate formation and adjust reaction timelines .

- Cross-Validation : Reproduce conflicting protocols with standardized reagents to isolate variables (e.g., solvent purity, catalyst lot) .

Q. How can computational modeling predict the pharmacological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with CNS targets (e.g., serotonin or dopamine receptors) based on structural analogs like ADX 10059 hydrochloride, a known mGluR5 modulator .

- Pharmacophore Mapping : Align the compound’s amine and fluorophenyl groups with known receptor ligands to hypothesize activity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, predicting blood-brain barrier permeability .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantifying via UV-Vis spectroscopy. For example, reports <6.92 mg/mL in water, but discrepancies may arise from pH adjustments (e.g., HCl vs. free base) .

- Hansen Solubility Parameters : Calculate HSP values to rationalize solubility in solvents like ethanol or acetonitrile .

Q. What experimental approaches validate the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times to racemic standards .

- Optical Rotation : Measure in methanol; a non-zero value indicates enantiomeric excess .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHFClN | |

| Molecular Weight | 239.71 g/mol (free base) | |

| HPLC Purity | >95% (C18, 254 nm) | |

| Solubility (Water) | <6.92 mg/mL | |

| Predicted logP | 2.8 (ChemAxon) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.